Ethyl acrylate methyl methacrylate

Catalog No.
S561080
CAS No.
9010-88-2
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl acrylate methyl methacrylate

CAS Number

9010-88-2

Product Name

Ethyl acrylate methyl methacrylate

IUPAC Name

ethyl prop-2-enoate;methyl 2-methylprop-2-enoate

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/2C5H8O2/c1-4(2)5(6)7-3;1-3-5(6)7-4-2/h1H2,2-3H3;3H,1,4H2,2H3

InChI Key

XPNLOZNCOBKRNJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C.CC(=C)C(=O)OC

Synonyms

Eudragit E 30 D, Eudragit E 30D

Canonical SMILES

CCOC(=O)C=C.CC(=C)C(=O)OC

Drug Delivery Systems

EAMMP's tunable properties, including hydrophobicity and glass transition temperature (Tg), make it a promising candidate for drug delivery systems. Studies have explored its use in:

  • Microparticles: EAMMP microparticles can encapsulate drugs and release them in a controlled manner, improving drug targeting and reducing side effects [].
  • Nanoparticles: EAMMP nanoparticles can deliver drugs directly to specific cells or tissues, enhancing therapeutic efficacy [].

Biocompatible Materials

EAMMP exhibits good biocompatibility, making it suitable for various biomedical applications. Research suggests its potential use in:

  • Tissue engineering: EAMMP scaffolds can support cell growth and differentiation, promoting tissue regeneration [].
  • Dental materials: EAMMP-based composites can be used for dental fillings and prosthetics due to their strength, aesthetics, and biocompatibility [].

Polymer Electrolytes for Batteries

EAMMP is being explored as a solid polymer electrolyte for lithium-ion batteries due to its:

  • Ionic conductivity: EAMMP allows efficient movement of lithium ions, crucial for battery operation [].
  • Mechanical stability: EAMMP's solid form enhances battery safety compared to traditional liquid electrolytes [].

Ethyl acrylate methyl methacrylate is a copolymer formed from the polymerization of ethyl acrylate and methyl methacrylate. Both components are important members of the acrylate family, characterized by their unsaturated ester functional groups. Ethyl acrylate is known for its flexibility and adhesion properties, while methyl methacrylate contributes to hardness and clarity. This combination results in a versatile material with a range of applications in coatings, adhesives, and plastics.

The chemical behavior of ethyl acrylate methyl methacrylate is influenced by the reactive double bonds present in both monomers. Key reactions include:

  • Polymerization: Ethyl acrylate and methyl methacrylate can undergo free radical polymerization to form a copolymer. This process can be initiated by heat or chemical initiators.
  • Reactions with Chlorine: Studies have shown that these compounds react with chlorine atoms under certain conditions, leading to various products through addition and abstraction reactions .
  • Kinetics with Ozone: The copolymer also reacts with ozone, which can lead to degradation or modification of the polymer structure .

The synthesis of ethyl acrylate methyl methacrylate typically involves:

  • Free Radical Polymerization: This is the most common method, where both monomers are mixed in the presence of an initiator under controlled temperature conditions.
  • Emulsion Polymerization: This method allows for the production of latexes, which are useful for coatings and adhesives.
  • Bulk Polymerization: In this approach, the monomers are polymerized without solvents, resulting in a solid copolymer.

Ethyl acrylate methyl methacrylate copolymers find extensive use across various industries:

  • Adhesives: Due to their excellent adhesion properties.
  • Coatings: Used in paints and protective coatings for their durability and gloss.
  • Textiles: Employed in textile coatings for water resistance and flexibility.
  • Cosmetics: Utilized in nail products due to their ability to form strong bonds.

Research has focused on understanding the interactions of ethyl acrylate methyl methacrylate with other chemicals and environmental factors:

  • Reactivity with Atmospheric Agents: Studies indicate that these compounds can react with atmospheric radicals like chlorine and ozone, affecting their stability and environmental impact .
  • Health Impact Assessments: Occupational exposure studies have highlighted potential health risks associated with inhalation or dermal contact with these compounds .

Several compounds share structural or functional similarities with ethyl acrylate methyl methacrylate. These include:

Compound NameDescriptionUnique Features
Ethyl AcrylateA flexible monomer used in adhesives and coatings.High reactivity and good adhesion properties.
Methyl MethacrylateA clear, hard monomer used in plastics.Excellent clarity and UV resistance.
Butyl AcrylateKnown for its flexibility; used in sealants.Higher flexibility compared to ethyl acrylate.
Vinyl AcetateUsed in adhesives and paints; offers good adhesion.Lower toxicity compared to other acrylates.

Ethyl acrylate methyl methacrylate is unique due to its balanced properties derived from both parent monomers, providing flexibility alongside durability, making it suitable for a wide range of applications where both characteristics are essential.

GHS Hazard Statements

Aggregated GHS information provided by 216 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 178 of 216 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 216 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

9010-88-2

Use Classification

RELEASE_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2024-04-14

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